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Compound of Interest

Compound Name:
Spiro[3.3]heptane-3-carboxylic

acid

CAS No.: 1314960-17-2; 28114-87-6

Cat. No.: B2393276

Get Quote

Chemical Identity & Identifiers
The precise identification of spirocyclic scaffolds is paramount due to their subtle isomeric

differences. The table below differentiates the two relevant isomers. Researchers seeking the

standard bioisostere for a phenyl or cyclohexyl group should utilize the 2-Carboxylic Acid.
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Feature
Target A: The Bioisostere

(Commonly Requested)
Target B: The Literal IUPAC

(Rare)

Preferred Name
Spiro[3.3]heptane-2-carboxylic

acid

Spiro[3.3]heptane-1-carboxylic

acid

Synonyms

Spiro[3.3]heptane-3-carboxylic

acid (Commercial); Fecht's

Acid Derivative

Spiro[3.3]heptane-3-carboxylic

acid (IUPAC numbering

variant)

CAS Registry 28114-87-6 1314960-17-2

SMILES OC(=O)C1CC2(C1)CCC2 OC(=O)C1CC2(CCC2)1

InChIKey
FUQHLUSGMOSPRQ-

UHFFFAOYSA-N

BUHUUMJSTDLONB-

UHFFFAOYSA-N

Chirality Achiral (Plane of symmetry)
Chiral (Racemic or

Enantiopure)

Key Application Phenyl/Piperidine Bioisostere
Mechanistic Probes;

Glutamate Analogs

Bioisosteric Significance in Drug Design[3][4][5]
The spiro[3.3]heptane scaffold has emerged as a high-value saturated bioisostere for para-

substituted benzene rings and piperidine moieties. Its utility is driven by its ability to improve

physicochemical properties without altering the binding vector significantly.

Structural Advantages
Exit Vector Geometry: The 2,6-disubstitution pattern of spiro[3.3]heptane provides a linear

distance similar to a para-phenyl ring but with a distinct 3D topology that can access new IP

space.

Metabolic Stability: The strained spiro-carbon (quaternary center) blocks metabolic hotspots,

often reducing oxidative clearance compared to piperidines or cyclohexanes.

Fsp³ Fraction: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with

improved clinical success rates by enhancing solubility and reducing promiscuous binding.
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Decision Logic: Scaffold Selection
The following diagram illustrates the decision process for implementing this scaffold in lead

optimization.

Lead Compound Analysis
(Phenyl/Piperidine Core)

Issue: Poor Solubility
or High Lipophilicity (LogP)

Issue: Rapid Metabolism
(P450 Oxidation)

Select Bioisostere Strategy

Spiro[3.3]heptane-2-COOH
(Achiral, Linear Vector)

Require Linear
Geometry (para-like)

Spiro[3.3]heptane-1-COOH
(Chiral, Angled Vector)

Require Kinked
Geometry (meta-like)

Outcome:
Lower LogP, Higher Fsp3,

Retained Vector

Click to download full resolution via product page

Figure 1: Decision logic for deploying spiro[3.3]heptane scaffolds in medicinal chemistry

campaigns.

Synthetic Methodology: Spiro[3.3]heptane-2-
carboxylic Acid[6][7]
The synthesis of the 2-isomer is robust and scalable, typically proceeding via the "Fecht's Acid"

route. This protocol avoids the complexity of separating enantiomers required for the 1-isomer.
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Reaction Pathway[2][5][8][9][10][11]
Double Alkylation: Cyclization of diethyl malonate with a pentaerythritol derivative (e.g., the

dibromide or tosylate equivalent) to form the spiro-dicarboxylate.

Hydrolysis & Decarboxylation: Saponification of the diester followed by thermal

decarboxylation yields the mono-acid.

Detailed Protocol
Step 1: Formation of Spiro[3.3]heptane-2,2-dicarboxylic acid diethyl ester

Reagents: Diethyl malonate (1.0 eq), 1,1-bis(bromomethyl)cyclobutane (or equivalent

electrophile), NaOEt (2.2 eq), Ethanol.

Conditions: Reflux for 12–24 hours.

Mechanism: Double nucleophilic substitution (

) at the quaternary carbon of the cyclobutane precursor.

Step 2: Hydrolysis and Decarboxylation

Reagents: KOH (aq), followed by HCl (conc).

Conditions: Reflux (Hydrolysis)

Acidify

Thermal neat heating at 180–200°C (Decarboxylation).

Yield: Typically 60–75% over two steps.

Synthetic Pathway Diagram[8][9]
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Figure 2: Synthetic route for the construction of the spiro[3.3]heptane-2-carboxylic acid core.

Physicochemical Profiling
The following data compares the computed properties of the spirocyclic acid against a standard

cyclohexanecarboxylic acid, highlighting the "spiro effect" on lipophilicity and shape.

Property
Spiro[3.3]heptane-
2-COOH

Cyclohexanecarbo
xylic Acid

Impact

Molecular Weight 140.18 g/mol 128.17 g/mol +12 Da (Negligible)

cLogP ~1.8 ~2.3 Lower Lipophilicity

TPSA 37.3 Å² 37.3 Å²
Identical (Polar group

unchanged)

Fsp³ 0.88 0.86 High Saturation

Shape Rigid, Compact Flexible (Chair/Boat)
Conformational

Restriction

Interpretation: The spiro scaffold lowers cLogP while maintaining a similar steric volume to

cyclohexane, making it an ideal tool for lowering the lipophilicity of a lead compound without

sacrificing hydrophobic contacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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